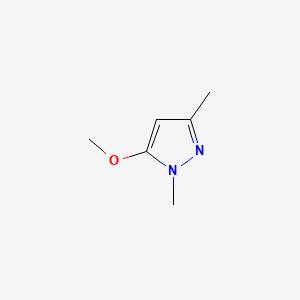

5-methoxy-1,3-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(9-3)8(2)7-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVNQBGVRVIBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342359 | |

| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53091-80-8 | |

| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pervasive Importance of Pyrazole Scaffolds in Modern Chemical Science

Pyrazole (B372694), a five-membered aromatic ring containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical compounds. eurekaselect.commdpi.com This "privileged scaffold" is a cornerstone in drug discovery and medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. researchgate.netnih.gov The versatility of the pyrazole core allows for the synthesis of molecules with anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netglobalresearchonline.net Notable pharmaceuticals incorporating the pyrazole moiety include the anti-inflammatory drug Celecoxib (B62257), the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil (B151). nih.gov

Beyond medicine, pyrazole derivatives have made significant inroads into agrochemicals, serving as effective fungicides, herbicides, and insecticides. researchgate.netnist.gov Their structural adaptability also lends them to applications in materials science, including the development of polymers and chemosensors. mdpi.comresearchgate.net In the realm of catalysis, pyrazole-based ligands are instrumental in a variety of chemical transformations. Protic pyrazoles, in particular, have been explored for their role in homogeneous catalysis and their ability to facilitate reactions such as hydrogen evolution. nih.govnih.gov The proton-responsive nature of the pyrazole ring makes it a versatile component in the design of novel catalytic systems. nih.govnih.gov

The synthesis of pyrazole derivatives is a well-established yet continually evolving field of organic chemistry. nih.gov Common synthetic routes include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.govmdpi.com The ongoing development of new synthetic methodologies, including multicomponent reactions and the use of novel catalysts, continues to expand the accessible chemical space of pyrazole-based molecules. nih.govmdpi.comrsc.org

5 Methoxy 1,3 Dimethyl 1h Pyrazole: a Key Synthetic Intermediate and Research Focus

Established Synthetic Pathways for Pyrazole Ring Formation

Traditional methods for pyrazole synthesis have been refined over many years and remain fundamental to the construction of this heterocyclic system.

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov This reaction is versatile and can be adapted to produce a wide array of substituted pyrazoles.

The general mechanism involves the initial reaction of one of the carbonyl groups with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can sometimes be a challenge, potentially leading to a mixture of regioisomers. nih.gov

For the synthesis of analogues of this compound, a suitable β-ketoester or a 1,3-diketone would be reacted with methylhydrazine. For instance, the reaction of a 4-methoxy-2,4-dioxobutanoate ester with methylhydrazine could theoretically yield the desired pyrazole scaffold.

A patent describes a method for synthesizing ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a structural analogue. google.com This process involves the reaction of an intermediate, prepared from ethanol, sodium ethoxide, diethyl oxalate, and acetone, with methylhydrazine in DMF. google.com This highlights the industrial applicability of cyclocondensation reactions.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Acid or Base catalyst | nih.gov |

| Acetylacetone | Hydrazine Sulfate | 3,5-Dimethylpyrazole | Aqueous alkali | orgsyn.org |

| β-Ketoester | Hydrazine Derivative | Pyrazolone | Ultrasound, solvent-free | nih.gov |

| Enaminone, Benzaldehyde | Hydrazine Dihydrochloride | 1-H-pyrazole derivative | Ammonium acetate (B1210297), water | longdom.org |

1,3-dipolar cycloaddition is another powerful tool for the synthesis of pyrazole rings. nih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent. nih.govnih.gov Nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base. nih.gov

This method offers a high degree of regioselectivity, which is a significant advantage over some cyclocondensation reactions. nih.gov The reaction of a nitrile imine with a suitably substituted alkyne can provide direct access to a wide range of polysubstituted pyrazoles. The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported to overcome issues related to alkyne preparation and regioselectivity. nih.gov

A one-pot procedure for preparing 1H-pyrazoles involves the in situ generation of diazo compounds from aldehydes, which then undergo 1,3-dipolar cycloaddition with alkynes. acs.org This approach avoids the need to handle potentially hazardous diazo compounds directly.

Multi-component reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazoles due to their efficiency and atom economy. nih.gov MCRs allow for the formation of the pyrazole ring in a single step from three or more starting materials, minimizing purification steps and saving time and resources. nih.govrsc.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can be used to synthesize fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org These reactions are often catalyzed by acids, bases, or metal catalysts. rsc.orgbeilstein-journals.org The development of MCRs has significantly expanded the diversity of accessible pyrazole structures.

Advanced and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. tandfonline.comacs.org In the context of pyrazole synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. acs.orgbenthamdirect.com This method often leads to cleaner reactions with fewer byproducts. tandfonline.com

Microwave-assisted synthesis has been successfully applied to various pyrazole-forming reactions, including cyclocondensation and multi-component reactions. tandfonline.comnih.gov The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. nih.gov For instance, a solvent-free, microwave-assisted approach has been described for the synthesis of pyrazole derivatives with competitive yields compared to traditional methods. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazole-Oxadiazole Hybrid Synthesis | 7–9 hours | 9–10 minutes | 79–92% | acs.org |

| Indol-3-yl substituted pyrano[2,3-c]pyrazoles | 2–2.5 hours (reflux) | Not specified | Higher yields | nih.gov |

Ultrasound irradiation is another green chemistry tool that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. rsc.org Sonication can promote reactions by creating localized high temperatures and pressures, leading to faster reaction rates and higher yields. nih.gov

Ultrasound has been effectively used in the synthesis of pyrazoles, particularly in multi-component reactions and cyclocondensations. nih.govnih.gov For example, a catalyst-free, one-pot synthesis of pyrazoles has been developed using ultrasound irradiation in water, a green solvent. nih.gov This method avoids the need for traditional purification steps like chromatography. nih.gov The smooth condensation of hydrazine derivatives with β-keto esters to form pyrazolones has also been achieved under solvent-free conditions using ultrasound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 1,3 Dimethyl 1h Pyrazole Derivatives

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving 5-methoxy-1,3-dimethyl-1H-pyrazole derivatives is fundamental to predicting their behavior and designing new synthetic routes.

Studies on Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of complex heterocyclic systems. The regioselectivity of these reactions with substituted pyrazoles is a subject of considerable interest. In the context of pyrazole (B372694) chemistry, [3+2] cycloaddition reactions are particularly common for constructing the pyrazole ring itself from various precursors. nih.govtandfonline.comnih.gov For instance, the reaction of sydnones with alkynes is a known method for synthesizing substituted pyrazoles. nih.govnih.gov The regioselectivity in such reactions is often dictated by both electronic and steric factors of the substituents on both the dipole and the dipolarophile. nih.gov

While specific studies on the regioselectivity of cycloaddition reactions directly involving this compound as a reactant are not extensively detailed in the provided results, the general principles of pyrazole chemistry suggest that the electron-donating methoxy (B1213986) group at the 5-position and the methyl groups at the 1 and 3-positions would significantly influence the electronic and steric environment of the pyrazole ring. For example, in dearomative (3+2) cycloaddition reactions of arenes, the regioselectivity is influenced by the electronic properties of the substituents. acs.org In multicomponent reactions leading to fused pyrazole systems, steric hindrance can play a decisive role in determining the regiochemical outcome. beilstein-journals.org

Detailed kinetic and mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for rationalizing the observed regioselectivity in these complex transformations. researchgate.netmdpi.com

Investigation of Proton-Responsive Characteristics in Protic Pyrazole Complexes

Protic pyrazoles, those with an N-H group, exhibit proton-responsive characteristics due to their amphiprotic nature, acting as both Brønsted acids and bases. mdpi.comnih.gov The pyrazole ring contains a pyridine-like nitrogen atom that is basic and a pyrrole-like nitrogen that is acidic. nih.govchemicalbook.com This dual character allows them to participate in proton transfer and form hydrogen-bonded complexes, influencing their reactivity and the properties of metal complexes they form. mdpi.comnih.gov

While this compound is an N-substituted pyrazole and therefore lacks the acidic N-H proton, the principles of protonation at the pyridine-like nitrogen are still relevant. The basicity of the pyrazole ring can be modulated by substituents. nih.gov Electron-donating groups, such as the methoxy and methyl groups in this compound, are generally expected to increase the basicity of the pyridine-like nitrogen atom. nih.gov

The study of proton-responsive characteristics is often carried out in the context of metal complexes where the pyrazole ligand can be deprotonated to form pyrazolate anions, which can bridge metal centers. mdpi.com The proton-responsive nature of the pyrazole ligand can facilitate metal-ligand cooperation in catalytic cycles. mdpi.com Although this compound itself is not a protic pyrazole, understanding the protonation behavior of the pyrazole core is essential for predicting its reactivity in acidic media and its potential to act as a ligand in coordination chemistry. nih.govresearchgate.net

Reactivity Patterns of Methoxy-Substituted Pyrazoles

The presence of a methoxy group on the pyrazole ring significantly influences its reactivity patterns, particularly in nucleophilic substitution and redox reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) reactions on pyrazole rings are generally directed to the C3 and C5 positions, which are electron-deficient. nih.govmdpi.com However, the reactivity can be influenced by the reaction conditions and the nature of the substituents. mdpi.com In the case of chloropyrazines, nucleophilic displacement reactions with sodium methoxide (B1231860) have been reported. rsc.org

For this compound, direct nucleophilic substitution of the methoxy group would be a key reaction to consider. While specific studies on this compound are not detailed, related systems offer insights. For instance, the reaction of 5-substituted 1-methoxy-2-phenyltriazolium salts with nucleophiles can lead to the displacement of the 5-substituent. researchgate.net The feasibility of such a substitution on this compound would depend on the activation of the C5 position and the nature of the incoming nucleophile. The presence of the electron-donating methoxy group might make the ring less susceptible to nucleophilic attack unless the reaction proceeds through a different mechanism, such as one involving a concerted pathway. nih.gov

It is also worth noting that the formation of diaryl ethers can be achieved through methods that are complementary to traditional C-O cross-coupling, such as those involving in situ generation of aryl borate (B1201080) intermediates. acs.org

Oxidation and Reduction Pathways

The pyrazole ring is generally resistant to oxidation and reduction. chemicalbook.com However, the substituents on the ring can be susceptible to redox reactions. chemicalbook.com Electrochemical studies on various pyrazole derivatives have shown that they can undergo both oxidation and reduction, with the specific pathways being highly dependent on the substituents and the reaction medium. researchgate.net

For this compound, potential oxidation could target the methoxy group or the pyrazole ring itself, possibly leading to ring-opened products under harsh conditions. chemicalbook.com The oxidation of pyrazole derivatives can sometimes lead to the formation of N-oxides. Reduction of the pyrazole ring is generally difficult, but under certain electrochemical conditions or with strong reducing agents, it might be possible.

The electrochemical behavior of pyrazine (B50134) derivatives, which share some structural similarities with pyrazoles, is highly pH-dependent, involving protonation steps that influence the reduction process. researchgate.net Similar dependencies would be expected for pyrazole derivatives. Many oxidation and reduction reactions can be understood in the context of fundamental reaction types like addition, substitution, and elimination. youtube.com

Below is a table summarizing the general reactivity of substituted pyrazoles:

| Reaction Type | Position(s) of Reactivity | Influencing Factors |

| Electrophilic Substitution | C4 | Activating/deactivating nature of substituents. nih.gov |

| Nucleophilic Substitution | C3, C5 | Electron-withdrawing groups, leaving group ability. nih.govmdpi.com |

| Cycloaddition | N/A (as precursor) | Steric and electronic properties of reactants. nih.govtandfonline.com |

| Protonation | Pyridine-like Nitrogen | Basicity influenced by substituents. nih.gov |

| Oxidation/Reduction | Ring and Substituents | Reaction conditions, nature of substituents. chemicalbook.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 1,3 Dimethyl 1h Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of 5-methoxy-1,3-dimethyl-1H-pyrazole is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The N-methyl protons (N-CH₃), C-methyl protons (C-CH₃), and methoxy (B1213986) protons (O-CH₃) would each appear as sharp singlets. The single proton on the pyrazole (B372694) ring (C4-H) would also appear as a singlet. The integration of these peaks would correspond to a 3:3:3:1 ratio, respectively.

Expected NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| C3-CH₃ | ~2.1-2.3 | C3-CH₃ | ~10-15 |

| N1-CH₃ | ~3.6-3.8 | N1-CH₃ | ~35-40 |

| C5-OCH₃ | ~3.8-4.0 | C5-OCH₃ | ~58-62 |

| C4-H | ~5.4-5.6 | C4 | ~90-95 |

| C3 | ~148-152 | ||

| C5 | ~155-160 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and, by extension, the molecular formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to analyze pure substances and complex mixtures. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₆H₁₀N₂O, by providing a highly accurate mass measurement of its molecular ion [M]⁺. nist.gov The theoretical exact mass is 126.0793 g/mol .

Electron ionization (EI), often used in GC-MS, would likely produce a prominent molecular ion peak. The fragmentation pattern would be characteristic of the pyrazole structure and its substituents. Common fragmentation pathways for substituted pyrazoles include the loss of small, stable molecules or radicals. rsc.org

Expected Mass Spectrometry Data for this compound

| m/z | Assignment | Description |

|---|---|---|

| 126 | [M]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 82 | [M - C₂H₄N]⁺ or [M - CH₃ - HCN]⁺ | Complex rearrangement and fragmentation of the pyrazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the presence of specific functional groups within a molecule, as each group has characteristic absorption frequencies. nih.govlibretexts.org

The IR spectrum of this compound would display several key absorption bands confirming its structure. These include C-H stretching vibrations for the methyl groups, C=C and C=N stretching vibrations characteristic of the pyrazole ring, and a prominent C-O stretching vibration for the ether (methoxy) group.

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-3000 | C-H stretch (sp³) | Methyl groups (-CH₃) |

| ~3100-3150 | C-H stretch (sp²) | Pyrazole ring C-H |

| ~1580-1620 | C=N stretch | Pyrazole ring |

| ~1500-1550 | C=C stretch | Pyrazole ring |

| 1200-1250 | C-O stretch (asymmetric) | Aryl-alkyl ether (C₅-O-CH₃) |

| 1020-1070 | C-O stretch (symmetric) | Aryl-alkyl ether (C₅-O-CH₃) |

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine precise bond lengths, bond angles, and intermolecular interactions. Current time information in Dodge County, US.

Currently, the specific crystal structure of this compound is not available in the searched public databases. However, if suitable crystals were obtained, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield data such as the crystal system, space group, and unit cell dimensions, offering insight into how the molecules pack in the solid state. For example, analysis of the closely related 5-Chloromethyl-1,3-dimethyl-1H-pyrazole revealed a triclinic crystal system with a P-1 space group. researchgate.net

Hypothetical X-ray Crystallography Data Table

| Parameter | Description | Example Value (from an analogous pyrazole) |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₆H₁₀N₂O |

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The symmetry group of the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 6.52, b = 7.31, c = 7.98 |

| α, β, γ (°) | The angles of the unit cell. | α = 88.3, β = 77.5, γ = 85.7 |

| Volume (ų) | The volume of the unit cell. | 370.7 |

| Z | The number of molecules in the unit cell. | 2 |

Note: Example values are for illustrative purposes and are derived from a related compound, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's purity and identity. nih.govresearchgate.net

The molecular formula for this compound is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol . nist.gov The theoretical elemental composition can be calculated from this formula. Experimental results from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to validate the compound's purity and empirical formula.

Elemental Analysis Data for this compound (C₆H₁₀N₂O)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 57.12 | 57.08 |

| Hydrogen (H) | 7.99 | 8.03 |

| Nitrogen (N) | 22.20 | 22.17 |

| Oxygen (O) | 12.68 | 12.72 |

Applications of Pyrazole Scaffolds in Chemical Science Excluding Medicinal Chemistry

Catalysis and Ligand Design in Organic Synthesis

The adaptability of the pyrazole (B372694) ring, including the ease of its construction and N-functionalization, has led to a wide variety of pyrazole-based ligands for catalysis. nih.gov These ligands play a crucial role in numerous organic transformations due to their diverse coordination modes and the ability to tune their steric and electronic properties. researchgate.net

Utility in Metal-Catalyzed Organic Transformations

Pyrazole-derived ligands have been successfully employed in a range of metal-catalyzed organic reactions. Their ability to form stable complexes with various transition metals is key to their catalytic activity.

One notable application is in oxidation reactions. For instance, in situ-prepared complexes of pyrazole-based ligands with copper(II) salts have demonstrated significant catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts is influenced by the nature of the ligand, the counter-ion of the copper salt, and the solvent used. mdpi.com Kinetic studies have shown that the combination of specific pyrazole-based ligands with copper(II) acetate (B1210297) in THF can lead to high catalytic rates. researchgate.net Similarly, cobalt(II) complexes with pyrazole-based ligands have been effective in catalyzing the oxidation of 2-aminophenol. researchgate.net

Another important area is C-H amination. The dearomative (3 + 2) cycloaddition of arenes with triazenes, followed by a telescoped C-N and N-N bond cleavage sequence, allows for the amination of arenes and heteroarenes. acs.org Pyrazole derivatives, such as 1,3-dimethyl-1H-pyrazole, have been shown to undergo amination at the 4-position using this methodology. acs.org

Furthermore, pyrazole scaffolds are integral to catalysts for the synthesis of other heterocyclic compounds. For example, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has been used as an efficient and recyclable catalyst for the three-component synthesis of pyrazole derivatives. rsc.org Similarly, nano-thin film catalysts like Ag/TiO2 have been developed for the preparation of pyrano[2,3-c]pyrazoles. nih.gov

Development of Homogeneous Catalytic Systems

Pyrazole ligands are particularly valuable in the development of homogeneous catalytic systems. The solubility of their metal complexes allows for catalysis to occur in the solution phase, often under mild reaction conditions.

Protic pyrazoles (those with an N-H group) are of particular interest due to their proton-responsive nature. nih.gov Coordination to a metal center increases the acidity of the pyrazole N-H proton, enabling metal-ligand cooperation in catalytic cycles. nih.gov This has been demonstrated in the catalytic disproportionation of hydrazines by iron(II) complexes of pincer-type bis(1H-pyrazol-3-yl)pyridine ligands. nih.gov The pyrazole N-H groups are believed to play a crucial role in the N-N bond cleavage process through proton-coupled electron transfer. nih.gov

The synthesis of transition metal-pyrazole complexes for homogeneous catalysis has been extensively studied. southwales.ac.uk For example, new Ru(II) pyrazole complexes have been synthesized and their reactivity towards various substrates investigated to understand their potential in catalytic cycles. southwales.ac.uk The ability of these complexes to undergo reactions associated with steps in a homogeneous catalytic cycle, such as oxidative addition and reductive elimination, is a key area of research. southwales.ac.uk

The following table summarizes some homogeneous catalytic systems based on pyrazole ligands:

| Catalyst System | Reaction | Key Features |

| Iron(II) complex with tBuLH2 | Hydrazine (B178648) disproportionation | Metal-ligand cooperation involving protic pyrazole N-H groups. nih.gov |

| In situ Cu(II)-pyrazole ligand complexes | Catechol oxidation | Activity depends on ligand structure, counter-ion, and solvent. mdpi.comresearchgate.net |

| Ru(II) pyrazole complexes | Alkene hydrogenation (potential) | Well-defined complexes studied for their fundamental reactivity. southwales.ac.uk |

Role of Pyrazole Ligands in Coordination Chemistry and Metal-Ligand Cooperation

The rich coordination chemistry of pyrazoles is fundamental to their application in catalysis. researchgate.netnih.govresearchgate.net Pyrazoles can coordinate to metal ions in several ways: as neutral monodentate ligands, as mono-anionic bridging ligands (pyrazolates), or as part of a multidentate chelating system. researchgate.net This versatility allows for the construction of a wide array of coordination compounds with diverse topologies, from mononuclear complexes to polynuclear clusters and coordination polymers. researchgate.netnih.gov

Metal-ligand cooperation is a key concept where both the metal center and the ligand are actively involved in a chemical transformation. nih.gov Protic pyrazole ligands are excellent candidates for this, as the deprotonation of the pyrazole N-H group can be coupled with other steps in a catalytic cycle. nih.gov This interconversion between a neutral pyrazole (L-type ligand) and an anionic pyrazolate (X-type ligand) can facilitate bond activation and transfer processes. nih.gov Pincer-type ligands that rigidly hold two protic pyrazole groups in a specific geometry have been particularly effective in demonstrating and exploiting this cooperative reactivity. nih.gov

The electronic properties of the pyrazole ring can be readily tuned by substituents, which in turn influences the properties of the resulting metal complexes. For example, the introduction of electron-donating or electron-withdrawing groups can alter the Lewis basicity of the nitrogen atoms and the redox potential of the metal center.

Exploration in Artificial Metalloenzyme Design

Artificial metalloenzymes combine the catalytic prowess of transition metal complexes with the high selectivity and specificity of a protein scaffold. nih.govnih.gov While the direct incorporation of 5-methoxy-1,3-dimethyl-1H-pyrazole into an artificial metalloenzyme is not widely reported, the principles of using heterocyclic ligands like pyrazoles are relevant.

The design of artificial metalloenzymes often involves the covalent or non-covalent anchoring of a metal cofactor within a protein host. The protein environment provides a secondary coordination sphere that can influence the reactivity of the metal center through steric constraints, hydrogen bonding, and hydrophobic interactions. nih.gov Pyrazole-containing cofactors could be designed to fit into the binding pockets of specific proteins. The tunability of the pyrazole scaffold would be advantageous in optimizing the interaction between the cofactor and the protein, as well as the catalytic activity of the resulting artificial metalloenzyme.

For example, an artificial transfer hydrogenase has been created where the catalytic activity can be switched on by a protease, mimicking the behavior of a zymogen. nih.gov While this specific example may not use a pyrazole ligand, it illustrates the potential for designing complex regulatory mechanisms in artificial metalloenzymes, a concept that could be extended to systems incorporating pyrazole-based cofactors.

Materials Science Innovations

The ability of pyrazole ligands to bridge multiple metal centers has made them highly valuable in the construction of coordination polymers and metal-organic frameworks (MOFs), leading to innovations in materials science. researchgate.netacs.org

Fabrication of Magnetic Materials Based on Pyrazole Metal Complexes

The arrangement of paramagnetic metal ions in close proximity, facilitated by bridging ligands, can lead to interesting magnetic properties. Pyrazolate ligands are particularly effective at mediating magnetic exchange interactions between metal centers.

Several studies have reported the synthesis and magnetic characterization of pyrazole-based coordination compounds. researchgate.net For example, dinuclear Ni(II) and 2D-layered Cu(II) complexes with pyrazole-carboxylic acid ligands have been shown to exhibit antiferromagnetic interactions between the metal ions. researchgate.net

Metal-organic frameworks (MOFs) constructed with pyrazole-based linkers and paramagnetic metal ions like Co(II) and Ni(II) have also been investigated for their magnetic properties. acs.org A Co(II)-based MOF with a flexible bispyrazole ligand was found to exhibit single-molecule magnet behavior, while the analogous Ni(II)-MOF showed antiferromagnetic behavior. acs.org These materials have potential applications in data storage and spintronics.

The following table presents some examples of pyrazole-based magnetic materials:

| Compound/Material | Metal Ion(s) | Magnetic Property |

| {[Ni(3-PCA)(DMAP)(H2O)]·2H2O} | Ni(II) | Antiferromagnetic interaction researchgate.net |

| [Cu(3-PCA)(4-PP)·2H2O] | Cu(II) | Antiferromagnetic interaction researchgate.net |

| [Cu(4-PCA)(2,2′-bpy)·2H2O] | Cu(II) | Antiferromagnetic interaction researchgate.net |

| Co-MOF with bispyrazole ligand | Co(II) | Single-molecule magnet behavior acs.org |

| Ni-MOF with bispyrazole ligand | Ni(II) | Antiferromagnetic behavior acs.org |

Development of Fluorescent Materials and Bio-Probes

The inherent aromaticity and electron-rich nature of the pyrazole ring make it an attractive core for the development of fluorescent materials and bio-probes. nih.gov While direct studies on this compound are limited in this context, research on structurally related pyrazole derivatives highlights the potential of this chemical class. These derivatives are noted for their good membrane permeability and biocompatibility, making them suitable for biosensing applications. nih.gov

The fluorescence properties of pyrazole derivatives can be tuned by altering substituents on the pyrazole core. For instance, the ligandless palladium-catalyzed Heck reaction has been used to synthesize indole-pyrazole hybrids that exhibit cytotoxicity to cancer cells upon irradiation with blue light, demonstrating their potential in photodynamic therapy. imtm.cz A specific example involves the reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole with 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole to yield a novel fluorescent compound. researchgate.net The optical properties of this resulting biphenyl-indole-pyrazole hybrid were investigated, showing distinct absorption and emission spectra in tetrahydrofuran. researchgate.net

Furthermore, studies on compounds like 3-(p-N, N dimethyl aminophenyl)-5-phenyl-1H-pyrazole (DAPPP) have shown that the photophysical characteristics can be dramatically influenced by environmental factors such as solvent polarity and pH. researchgate.net This tunability is a key feature for designing sensitive bio-probes. Research has also focused on pyrazolo[1,5-a]pyrimidines, fused heterocyclic systems containing a pyrazole ring, which possess significant photophysical properties relevant to material science. nih.gov

Table 1: Optical Properties of a Selected Fluorescent Pyrazole Derivative

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent | Reference |

|---|---|---|---|---|

| 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | 380 nm | Not specified in abstract | Tetrahydrofuran | researchgate.net |

| 3-(p-N, N dimethyl aminophenyl)-5-phenyl-1H-pyrazole (DAPPP) | ~321-391 nm (Absorption) | ~469 nm | Various | researchgate.net |

| Pyrazolo[4,3-b]pyridine derivative (Probe 62) | 336 nm | 440 nm | Not specified | nih.gov |

| Probe 62 with BF3 | 368 nm | 473 nm | Not specified | nih.gov |

Design of Coordination Polymers for Gas Adsorption and Separation Technologies

Pyrazole-based ligands are extensively used in coordination chemistry to construct coordination polymers and metal-organic frameworks (MOFs) due to their versatile coordination modes. researchgate.net These materials are investigated for various applications, including gas adsorption and separation. While research specifically employing this compound in this field is not prominent, studies on related dimethylpyrazole ligands demonstrate the principle.

For example, the flexible pyrazole-based ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene has been used to synthesize coordination polymers with late transition metals like Zn(II) and Co(II). nih.gov These materials, described as "pro-porous," exhibit significant N₂ adsorption despite having dense crystal structures. nih.gov This porosity is induced by the flexibility of the framework, which responds to the gas probe. nih.gov The resulting polymers show high thermal stability, with some being stable in air up to 300 °C. nih.gov

Another study utilized the bis-pyrazole ligand 4,4'-methylenebis(3,5-dimethyl-1H-pyrazole) in conjunction with dicarboxylate coligands to create new coordination polymers, showcasing the utility of mixed-ligand systems in crystal engineering. researchgate.net These examples underscore the potential of pyrazole-containing building blocks for creating functional porous materials for gas storage and separation technologies. nih.govresearchgate.net

Table 2: Gas Adsorption Properties of Dimethylpyrazole-Based Coordination Polymers

| Coordination Polymer | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Gas Adsorbed | Reference |

|---|---|---|---|---|---|

| [Zn(BDMPX)] | Zn(II) | 515 | 667 | N₂ | nih.gov |

| [Co(BDMPX)] | Co(II) | 209 | 384 | N₂ | nih.gov |

Investigation of Semiconductor Characteristics

The application of pyrazole derivatives in material science extends to the development of materials with specific electronic properties, such as conductive polymers. royal-chem.com The investigation into the semiconductor characteristics of pyrazole compounds is an emerging area. The ability to tune the electronic energy gap is a crucial aspect of semiconductor materials.

A study on 3-(p-N, N dimethyl aminophenyl)-5-phenyl-1H-pyrazole (DAPPP) demonstrated that the band gap of this organic dye can be significantly altered by changing the pH of its solution. researchgate.net The band gap was reported to be 2.9 eV in a high pH solution (pH 13) and decreased to 2.36 eV when the pH was reduced to 0.6. researchgate.net This significant reduction is attributed to the protonation of a nitrogen atom in the pyrazole ring, which increases electron delocalization. researchgate.net This ability to tune the energy gap suggests that pyrazole derivatives could be engineered for use in organic electronic devices, such as solar cells, where controlling the band gap is essential. researchgate.net

Agrochemical Research and Development

The pyrazole scaffold is a highly significant structural motif in the agrochemical industry, featured in numerous commercial and developmental insecticides, herbicides, and fungicides. royal-chem.comnih.gov The specific compound this compound and its close analogues have been identified as key components in the development of new crop protection agents. frontiersin.org

Discovery of Novel Insecticidal Agents

Pyrazole carboxamide derivatives are a major class of insecticides. nih.gov While many commercialized products are complex structures, research into simpler pyrazole derivatives continues to yield promising results. Fenpyroximate, a commercial acaricide (mite-killer), provides a strong link to the target compound's structural class. An environmental transformation product of Fenpyroximate is N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine, a molecule that shares the core 1,3-dimethyl-pyrazole structure, differing by a phenoxy group at the 5-position instead of a methoxy (B1213986) group. nih.gov This indicates that this particular substitution pattern on the pyrazole ring is compatible with potent insecticidal/acaricidal activity.

Identification of Herbicidal Compounds

The field of herbicidal research has seen significant contributions from pyrazole chemistry. acs.orgnih.gov Notably, this compound itself has been cited as an active ingredient in the formulation of herbicides. One patent application describes its use in herbicides that achieve 90% control of several weed species.

Broader studies on related structures confirm the herbicidal potential of this chemical family. A series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal activity. nih.govmdpi.com Several of these compounds exhibited excellent herbicidal effects, with some showing bleaching activity against green weeds. nih.govmdpi.com For example, compound 6d (5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine) from one such study showed an 82% inhibition of fresh weight for the weed Digitaria sanguinalis (large crabgrass) in post-emergence greenhouse trials. mdpi.com The study concluded that both the substituent at the 5-position and the substitution pattern on the pyrazole ring are crucial for herbicidal activity. mdpi.com

Further research into pyrazole derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides, has also proven fruitful. acs.org Compounds containing a pyrazole-benzoyl scaffold showed excellent post-emergence herbicidal activities with good crop safety for maize, cotton, and wheat. acs.org Another study enhanced the potency of the herbicide quinclorac (B55369) by creating derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety. frontiersin.org The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a ) showed an excellent inhibition effect on barnyard grass. frontiersin.org

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound Name/Code | Target Weed | Activity/Result | Reference |

|---|---|---|---|

| This compound | Several weeds | Used as an active ingredient, controls 90% of weeds. | |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (6d) | Digitaria sanguinalis | 82% inhibition of fresh weight (post-emergence). | mdpi.com |

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) | Barnyard grass | Excellent inhibition effect (EC50 = 10.37 g/ha). | frontiersin.org |

| Pyrazole derivatives with benzoyl scaffold (e.g., Z5, Z15, Z20, Z21) | General post-emergence | Excellent herbicidal activities with high crop safety. | acs.org |

Structure Activity Relationship Sar Studies and Mechanistic Insights in Medicinal Chemistry Scaffold Based Research

The Pyrazole (B372694) Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, highlighting its favorable drug-like properties. tandfonline.comresearchgate.netresearchgate.netmdpi.comnih.govnih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in drug design. nih.gov

The significance of the pyrazole scaffold is underscored by its incorporation into numerous blockbuster drugs targeting a wide range of diseases. tandfonline.comresearchgate.netnih.govnih.gov Notable examples include celecoxib (B62257) for inflammation, sildenafil (B151) for erectile dysfunction, and a growing number of kinase inhibitors for cancer therapy such as crizotinib, erdafitinib, and ruxolitinib. tandfonline.commdpi.comnih.govnih.gov The synthetic accessibility and the ability to introduce diverse substituents at various positions of the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. nih.govmdpi.commdpi.com This versatility has led to the development of pyrazole derivatives with a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.net

Elucidating the Molecular Mechanisms of Pyrazole Derivatives

Understanding how pyrazole-based compounds exert their therapeutic effects at a molecular level is crucial for rational drug design. Researchers have employed various techniques to unravel the mechanisms of action, including enzyme inhibition studies, investigation of protein target modulation, and receptor binding assays.

Enzyme Inhibition Studies

Pyrazole derivatives have demonstrated inhibitory activity against a variety of enzymes implicated in disease pathogenesis.

Cyclooxygenase-2 (COX-2): Certain pyrazole derivatives, most notably celecoxib, are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. wikipedia.org The 4-sulfamoylphenyl group at the 1-position of the pyrazole ring is crucial for this inhibitory activity. wikipedia.org

Carbonic Anhydrase: Substituted pyrazol-4-yl-diazene derivatives have emerged as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Similarly, pyrazole-based benzenesulfonamides have shown inhibitory potential against hCA isoforms II, IX, and XII. rsc.org

Phosphodiesterase-5 (PDE5): The well-known drug sildenafil contains a pyrazole core and functions as a potent inhibitor of phosphodiesterase-5, leading to its therapeutic effects in erectile dysfunction. tandfonline.comnih.gov

α-Glucosidase: Pyrazole-based compounds are being actively investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Substituted pyrazol-4-yl-diazene derivatives have shown promising inhibitory activity against α-glucosidase. nih.gov

Modulation of Specific Protein Targets

Beyond enzyme inhibition, pyrazole derivatives can modulate the function of other critical protein targets. Computational studies have identified potential pyrazole-based modulators for several proteins linked to cancer development, including:

Collapsin Response Mediator Protein 2 (CRMP2)

C-RAF

Cytochrome P450 17A1 (CYP17)

Vascular Endothelial Growth Factor Receptor (VEGFR)

c-KIT

Histone Deacetylase (HDAC) mdpi.comnih.govresearchgate.net

These in silico findings provide a roadmap for the experimental validation and further development of pyrazole derivatives as targeted cancer therapeutics. mdpi.comnih.govresearchgate.net

Receptor Binding Affinity and Selectivity

The ability of pyrazole derivatives to bind to specific receptors with high affinity and selectivity is another key aspect of their therapeutic potential.

For instance, specific tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some demonstrating remarkable selectivity for the ERα subtype. nih.gov This has led to the development of the first ERα-specific agonist. nih.gov

Furthermore, a series of pyrazole derivatives have been designed and synthesized to act as antagonists for the cannabinoid receptor 1 (CB1). acs.orgnih.gov These compounds serve as valuable pharmacological tools for characterizing cannabinoid receptor binding sites. acs.orgnih.gov

Systematic Structure-Activity Relationship (SAR) Investigations of Pyrazole Derivatives

Systematic investigations into the structure-activity relationships (SAR) of pyrazole derivatives are fundamental to optimizing their biological activity and selectivity. tandfonline.comresearchgate.netresearchgate.netnih.govmdpi.comacs.org These studies involve methodically altering the substituents on the pyrazole core and evaluating the impact on their pharmacological properties.

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The nature and position of substituents on the pyrazole ring profoundly influence the biological potency and selectivity of the resulting compounds.

For example, in the context of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substitution at the 1-position of the pyrazole ring was found to be optimal for binding affinity. acs.org Conversely, other substituents at this position, such as 4-chlorophenyl, led to decreased affinity. acs.org Similarly, the nature of the carboxamide group at the 3-position was shown to be critical for selectivity. acs.org

In the development of carbonic anhydrase inhibitors, the substitution pattern on the pyrazole ring dictates the inhibitory potency and selectivity towards different isoforms. nih.govsemanticscholar.org For instance, certain substituted pyrazol-4-yl-diazene derivatives exhibit potent inhibition of hCA I and II, with Ki values in the nanomolar range. nih.gov The presence of specific substituents can also confer selectivity for different carbonic anhydrase isoforms. semanticscholar.org

The following table summarizes the influence of substituents on the α-glucosidase inhibitory activity of a series of pyrazole derivatives:

| Compound | Substituent R | IC50 (µM) |

| 1a | H | 125.3 ± 1.5 |

| 1b | 4-CH3 | 85.6 ± 1.2 |

| 1c | 4-OCH3 | 65.2 ± 0.9 |

| 1d | 4-Cl | 102.8 ± 1.3 |

| 1e | 4-NO2 | 150.1 ± 1.8 |

| Acarbose | - | 750.0 ± 10.2 |

Data adapted from a representative study on α-glucosidase inhibitors.

This table clearly illustrates how different substituents on the pyrazole scaffold can significantly modulate its inhibitory activity against α-glucosidase.

Stereochemical Aspects and their Impact on Biological Activity

The stereochemistry of substituents on the pyrazole ring can significantly influence biological activity. The introduction of chiral centers can lead to enantiomers with different potencies and selectivities for their biological targets. For instance, in the synthesis of pyrazoline derivatives, which are reduced forms of pyrazoles, the creation of a stereocenter at the C3 position has been noted. asianpubs.org While some studies on pyrazoline derivatives have reported the formation of optically inactive racemic mixtures, the potential for stereospecific interactions is a critical consideration in drug design. asianpubs.org The development of enantiomerically pure pyrazole-containing drugs is an active area of research, aiming to optimize therapeutic effectiveness and safety. researchgate.net The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological macromolecules like proteins and enzymes, and thus, controlling the stereochemistry is a key strategy for enhancing the desired pharmacological effects while minimizing off-target activities.

Application of Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel compounds with improved properties. The pyrazole nucleus is often used as a bioisostere for other chemical groups to enhance a molecule's pharmacological profile.

Scaffold Hopping: This strategy involves replacing a central molecular scaffold with a chemically different but functionally similar one. For example, a novel quinoline-pyrazole scaffold has been developed to create potent P2Y6R antagonists with anti-inflammatory properties. nih.gov In another instance, a nitro-substituted aromatic scaffold was replaced with a trifluoromethyl-substituted heterocycle in a scaffold hopping approach to reduce hepatotoxicity in BTK inhibitors. acs.org

Bioisosteric Replacement: This involves the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. The pyrazole ring is a well-known bioisostere of the amide functional group. lookchem.comresearchgate.net This replacement can improve pharmacokinetic properties and metabolic stability. For example, pyrazolo[3,4-d]pyrimidine derivatives are considered bioisosteres of adenine (B156593) and can act as ATP competitors in kinase inhibition, a strategy used in developing anticancer agents. researchgate.net This approach has been successfully employed in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. researchgate.net

Preclinical In Vitro and In Silico Assessment of Biological Activities for Pyrazole Scaffolds

A vast body of research has been dedicated to evaluating the biological activities of pyrazole derivatives through in vitro and in silico methods. These studies have revealed the broad therapeutic potential of this class of compounds.

Antiproliferative and Anticancer Activity Evaluation

Pyrazole derivatives have demonstrated significant antiproliferative and anticancer activities against a wide range of cancer cell lines. nih.govnih.govnih.gov These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer progression.

Mechanisms of Action:

Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of protein kinases such as EGFR, VEGFR-2, and CDKs, which are critical for cell signaling and proliferation. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR and VEGFR-2. nih.gov

p53-MDM2 Interaction Inhibition: Some pyrazole derivatives have been designed to inhibit the interaction between p53 and MDM2, a mechanism that can lead to the reactivation of the p53 tumor suppressor pathway. nih.gov

Tubulin Polymerization Inhibition: Other pyrazole-based molecules have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs. tandfonline.com

In Vitro and In Silico Studies:

In vitro screening of pyrazole derivatives against various human cancer cell lines, such as A549 (lung), MCF7 (breast), HepG2 (liver), and HCT116 (colon), has identified numerous compounds with potent cytotoxic effects. nih.govijpbs.comtandfonline.com

In silico studies, including molecular docking and molecular dynamics simulations, are frequently used to predict the binding modes of pyrazole derivatives to their target proteins and to guide the design of more potent inhibitors. nih.govnih.govtandfonline.com

Below is a table summarizing the antiproliferative activity of selected pyrazole derivatives from various studies.

| Compound Type | Cell Line(s) | Activity (IC50) | Target(s) | Reference(s) |

| Pyrazole-based hybrid heteroaromatics | A549 | 42.79 µM and 55.73 µM | CDK2 | nih.gov |

| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 µM | CDK2 | nih.gov |

| Pyrazolone-pyrazole derivatives | MCF7 | 16.50 µM | VEGFR-2 | nih.gov |

| Fused pyrazole derivatives | HepG2 | 0.71 µM | EGFR, VEGFR-2 | nih.gov |

| Pyrazolo[3,4-b]pyridine analogs | HepG2, MCF7, HeLa | 3.11–4.91 µM | DNA | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | Non-small cell lung cancer | Not specified | EGFR | nih.gov |

| Pyrazole-thiazole hybrids | CCRF-CEM (leukemia) | GI50 = 1.01 µM | Not specified | enamine.net |

| N-formyl pyrazoline derivatives | A549, HT1080 | 11.40–23.74 µM | DNA | nih.gov |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

Anti-inflammatory Property Assessment

The pyrazole scaffold is a well-established framework for the development of anti-inflammatory agents. mdpi.comsciencescholar.ussciencescholar.usnih.gov The most famous example is celecoxib, a selective COX-2 inhibitor containing a pyrazole ring.

Mechanisms of Action:

COX Inhibition: Many pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. sciencescholar.us

Lipoxygenase (LOX) Inhibition: Some pyrazoles have been found to inhibit lipoxygenases, another class of enzymes involved in the inflammatory cascade. mdpi.com

P2Y6R Antagonism: Novel pyrazole-containing scaffolds have been identified as antagonists of the P2Y6 receptor, a target for treating inflammatory conditions. nih.gov

In Vitro and In Vivo Studies:

In vitro assays are used to evaluate the inhibitory activity of pyrazole derivatives against COX and LOX enzymes. mdpi.com

In vivo animal models, such as the carrageenan-induced paw edema test, are employed to assess the anti-inflammatory efficacy of these compounds. mdpi.com

Recent research has focused on developing pyrazole derivatives with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). sciencescholar.us

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) Investigations

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new anti-infective agents. nih.govnih.govscholarscentral.commdpi.commdpi.com

Spectrum of Activity:

Antibacterial: Pyrazole-containing compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.gov Some derivatives have also been investigated as inhibitors of bacterial enzymes like DNA gyrase. researchgate.net

Antifungal: Antifungal activity has been reported against various fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov The identification of 5-methoxy-1,3-dimethyl-1H-pyrazole as a fungal volatile with potential antifungal activity aligns with this broader trend.

Antiviral: The pyrazole scaffold is also present in some antiviral agents. nih.gov

Structure-Activity Relationship:

The nature and position of substituents on the pyrazole ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

Hybrid molecules, where the pyrazole ring is combined with other heterocyclic systems like thiazole (B1198619) or pyrimidine, have been synthesized to enhance antimicrobial effects. enamine.netnih.gov

The following table provides a summary of the antimicrobial activities of some pyrazole derivatives.

| Compound Type | Organism(s) | Activity | Reference(s) |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria, fungi | Moderate to potent activity | nih.gov |

| Pyrazoline-1-thiocarboxamides | Gram-positive and Gram-negative bacteria, fungi | Moderate to potent activity | nih.gov |

| Pyrimidino-pyrazoles | S. aureus, B. subtilis, C. albicans, A. niger | Significant activity | nih.gov |

| Substituted pyrazoles | Gram-positive and Gram-negative bacteria | Good activity | researchgate.net |

| Indazoles, pyrazoles, and pyrazolines | Staphylococcus and Enterococcus genera (including MDR strains) | Significant antibacterial potency (MIC values as low as 4 µg/mL) | mdpi.com |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

Antioxidant Activity Profiling

Several studies have highlighted the antioxidant potential of pyrazole derivatives, which is a valuable property for combating oxidative stress-related diseases. researchgate.netnih.govresearchgate.netijpsr.com

Mechanisms of Action:

Radical Scavenging: Pyrazoles can act as antioxidants by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov

Inhibition of ROS Formation: Some derivatives have been shown to inhibit the formation of reactive oxygen species (ROS). researchgate.net

In Vitro Assays:

The antioxidant capacity of pyrazole compounds is commonly evaluated using various in vitro assays, including the DPPH radical scavenging assay, the ABTS assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netresearchgate.net

Structure-activity relationship studies have indicated that the presence of certain functional groups, such as hydroxyl and amino groups on the pyrazole nucleus, can be important for antioxidant activity. researchgate.net

Exploration of Other Pharmacological Activities (e.g., Analgesic, Antidiabetic, Neuroprotective, Anticonvulsant, Antidepressant)

The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities beyond a single therapeutic area. mdpi.combohrium.com This versatility stems from the pyrazole ring's unique electronic and steric properties, which allow for diverse substitutions and interactions with various biological targets. nih.govdrugbank.com Researchers have extensively explored pyrazole derivatives for a range of pharmacological applications, leading to the discovery of potent analgesic, antidiabetic, neuroprotective, anticonvulsant, and antidepressant agents. nih.govarkat-usa.orgnih.govjetir.org

Analgesic Activity

The quest for novel analgesic agents with improved efficacy and fewer side effects has led to the investigation of pyrazole derivatives. nih.gov Many compounds incorporating this scaffold have demonstrated significant pain-relieving properties in various preclinical models. arkat-usa.orgjst.go.jp The analgesic action of these compounds is often linked to their anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes. jst.go.jptandfonline.com

Structure-activity relationship (SAR) studies have revealed key features for analgesic potency. For instance, in a series of pyrazolone (B3327878) derivatives, the presence of a benzenesulfonamide (B165840) moiety or a 4-chlorophenyl group at the N1 position of the pyrazolone ring was explored. jst.go.jp It was observed that acidic pyrazolone derivatives, in some cases, showed better analgesic activity compared to their corresponding esters. jst.go.jp Another study on novel pyrazole derivatives of benzimidazole (B57391) showed that specific substitutions on the pyrazole ring led to compounds with potent analgesic effects, with one derivative demonstrating activity comparable to standard drugs. docsdrive.com The nature and position of substituents on the phenyl rings attached to the pyrazole core are crucial in modulating analgesic activity. For example, the presence of electron-withdrawing or electron-donating groups can significantly influence the compound's potency. arkat-usa.org

| Compound/Derivative | Model | Key Findings | Reference |

| N5 and N7 | Hot plate and tail flick tests | Showed promising results as analgesic agents. | nih.gov |

| Compound 1c (Benzimidazole derivative) | Not specified | Showed potent analgesic activity among the tested series. | docsdrive.com |

| Compounds 16, 17 (Styryl pyrazoles) | Not specified | Exhibited better activity, potentially due to methoxyl and chloro substituents. | arkat-usa.org |

| Compound 9b (Pyrazolone derivative) | Writhing test | Found to be the most active analgesic derivative in the series. | jst.go.jp |

| N1-substituted pyrazoles | Not specified | Exhibited good analgesic activity with up to 100% protection in some cases. | tandfonline.com |

Antidiabetic Activity

Pyrazole-containing compounds have emerged as a promising class of agents for the management of diabetes mellitus. researchgate.net Their mechanisms of action are diverse and include the inhibition of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. mdpi.comfrontiersin.orgnih.gov By inhibiting these enzymes, pyrazole derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia.

SAR studies have provided valuable insights for designing potent antidiabetic pyrazoles. In a series of acyl pyrazole sulfonamides, all synthesized compounds showed more potent α-glucosidase inhibition than the standard drug, acarbose. frontiersin.org The study highlighted the importance of the pyrazole and sulfonamide moieties for the observed activity. frontiersin.org Another study on pyrazole-based Schiff bases found that substitutions on the phenyl ring significantly influenced their inhibitory effects on α-amylase and α-glucosidase. mdpi.com For example, compounds with a hydroxyl group at the ortho position or methoxy (B1213986) groups at specific positions on the phenyl ring showed enhanced activity. mdpi.com Docking studies have also been employed to understand the interactions between pyrazole derivatives and the active sites of target enzymes, guiding the design of more potent inhibitors. nih.gov

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| Compound 5a (Acyl pyrazole sulfonamide) | α-Glucosidase | 1.13 ± 0.06 µM | frontiersin.org |

| Acarbose (Standard) | α-Glucosidase | 35.1 ± 0.14 µM | frontiersin.org |

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 µM | nih.gov |

| Pyz-1 | α-Amylase | 119.3 ± 0.75 µM | nih.gov |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 µM | nih.gov |

| Pyz-2 | α-Amylase | 120.2 ± 0.68 µM | nih.gov |

| Pyrazole Schiff Base 5a | α-Amylase | 44.11 ± 0.21 µg/mL | mdpi.com |

| Pyrazole Schiff Base 5a | α-Glucosidase | 40.18 ± 0.11 µg/mL | mdpi.com |

Neuroprotective Activity

The development of neuroprotective agents is a critical area of research for combating neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov Pyrazole-based compounds have been investigated for their potential to protect neurons from damage and death. nih.gov Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress and inflammation within the central nervous system. nih.govresearchgate.net

SAR studies have been crucial in identifying pyrazole derivatives with significant neuroprotective properties. For instance, a study on 1,3,5-trisubstituted-2-pyrazolines demonstrated that the nature of the substituent at the 5-position of the pyrazoline ring plays a vital role. nih.gov Compounds with a 4-methylsulfonylphenyl substituent were found to be the most promising neuroprotective agents in an in vitro model of Parkinson's disease. nih.gov Another study synthesized a series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives and evaluated their neuroprotective activity against 6-hydroxydopamine-induced cell death. researchgate.net The results showed that several of the pyrazolo[3,4-d]pyridazine compounds exhibited significant neuroprotection, with one compound, 5e, showing a relative neuroprotection of over 100%. researchgate.net These findings underscore the potential of the pyrazole scaffold in developing therapies for neurodegenerative disorders.

| Compound/Derivative | Model | Key Findings | Reference |

| Compound 3h (2-Pyrazoline) | 6-OHDA-induced neurotoxicity in PC-12 cells | Increased cell viability compared to the 6-OHDA control group. | nih.gov |

| Compound 4h (2-Pyrazoline) | 6-OHDA-induced neurotoxicity in PC-12 cells | Increased cell viability compared to the 6-OHDA control group. | nih.gov |

| Compound 5e (Pyrazolo[3,4-d]pyridazine) | 6-OHDA-induced neuroblastoma SH-SY5Y cell death | Exhibited >100% relative neuroprotection (110.7 ± 4.3%). | researchgate.net |

| Compound 5d (Pyrazolo[3,4-d]pyridazine) | 6-OHDA-induced neuroblastoma SH-SY5Y cell death | Showed significant cell protection. | researchgate.net |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with better efficacy and safety profiles. nih.gov Pyrazole derivatives have been a focus of research in this area, with many synthesized compounds showing promising anticonvulsant activity in various animal models. nih.govresearchgate.net The anticonvulsant action of pyrazoles is thought to be related to their ability to modulate neuronal excitability. researchgate.net

SAR studies have indicated that the substitution pattern on the pyrazole ring is critical for anticonvulsant activity. The replacement of the 1H-position of the pyrazole with phenyl or substituted phenyl groups has been shown to increase anticonvulsant activity. researchgate.net In one study, a series of novel substituted pyrazoles were tested, and compound 7h was identified as the most potent anticonvulsant agent in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov Further investigations revealed that extending the length of an aliphatic chain substituent on the pyrazole ring could increase anticonvulsant activity, though also increasing acute toxicity. researchgate.net These studies demonstrate that the pyrazole scaffold is a valuable template for the development of new antiepileptic drugs.

| Compound/Derivative | Model | Key Findings | Reference |

| Compound 7h | Maximal electroshock seizure (MES) & subcutaneous pentylenetetrazole (scPTZ) assays in mice | Identified as the most potent anticonvulsant agent in the series. | nih.gov |

| Compound 5m | Maximal electroshock (MES) test | Showed promising anticonvulsant activity with an ED₅₀ of 42.4 mg/kg. | researchgate.net |

| Novel pyrazole derivative | Not specified | Activity nearly close to phenobarbital (B1680315) sodium. | jetir.org |

Antidepressant Activity

Depression is a widespread and serious mood disorder, and current antidepressant medications have limitations. nih.gov Pyrazoline derivatives, which are dihydro pyrazoles, have been reported as potential antidepressant agents, often acting as monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net MAO is a key enzyme in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition can lead to an antidepressant effect. wikipedia.org

SAR analyses of pyrazoline derivatives have provided insights into the structural requirements for antidepressant activity. The nature of substituents on the phenyl rings attached to the pyrazoline core significantly influences their MAO inhibitory potential. nih.gov In a study of synthesized pyrazoline derivatives, several compounds showed significant antidepressant activity in both the tail suspension test and forced swimming test, with some being comparable to the standard drug imipramine. researchgate.net The study suggested that the presence of electron-withdrawing groups on the phenyl rings might be responsible for the observed activity. researchgate.net These findings highlight the potential of the pyrazoline scaffold in the design of novel antidepressant drugs.

| Compound/Derivative | Model | Key Findings | Reference |

| Pyrazoline Derivatives (General) | Not specified | Many derivatives show potential as MAO-A inhibitors for treating depression. | nih.gov |

| Compounds 3a, 3c, 3d, 3e | Tail Suspension Test (TST) & Forced Swimming Test (FST) | Showed significant antidepressant activity, comparable to imipramine. | researchgate.net |

| Fezolamide | Not specified | A pyrazole derivative noted for its antidepressant properties. | mdpi.combohrium.com |

Future Directions and Emerging Research Avenues for 5 Methoxy 1,3 Dimethyl 1h Pyrazole

Integration of Artificial Intelligence and Machine Learning in Pyrazole-Based Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery and development process, making it faster and more cost-effective. nih.govspringernature.com These computational tools can analyze vast datasets to predict the properties of molecules, identify novel drug targets, and optimize lead compounds for improved efficacy and safety. eurasianjournals.compremierscience.com For pyrazole (B372694) derivatives, including 5-methoxy-1,3-dimethyl-1H-pyrazole, AI and ML offer a powerful approach to accelerate the design of new therapeutics. eurasianjournals.com

Future research on this compound will likely involve creating a virtual library of its analogs and using AI/ML to predict their therapeutic potential against various diseases. This in silico approach can help prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Table 1: Applications of AI and Machine Learning in Pyrazole Drug Design

| AI/ML Technique | Application in Drug Design | Potential Benefit for this compound |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large libraries of virtual compounds to identify potential hits. nih.gov | Identify novel derivatives with high predicted activity against specific biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structure of compounds with their biological activity. nih.gov | Understand which structural modifications enhance therapeutic effects and guide lead optimization. |

| De Novo Drug Design | Generate novel molecular structures with desired pharmacological properties. springernature.com | Design entirely new pyrazole-based compounds with improved potency and selectivity. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. springernature.com | Prioritize the development of derivatives with favorable pharmacokinetic and safety profiles. |

Development of Novel and Sustainable Synthetic Methodologies for Pyrazole Derivatives

The chemical industry is increasingly shifting towards "green chemistry" to minimize its environmental impact. nih.gov This involves developing synthetic methods that are not only efficient but also environmentally benign by reducing waste, avoiding hazardous solvents, and using renewable resources. benthamdirect.comresearchgate.net The synthesis of pyrazole derivatives is an active area of research within this paradigm.

Traditional methods for synthesizing pyrazoles often rely on harsh conditions and toxic reagents. benthamdirect.com Modern, sustainable approaches focus on principles such as atom economy and operational simplicity. researchgate.net Key advancements include:

Microwave and Ultrasonic Assistance: These techniques can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating. benthamdirect.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally friendly solvents like water or ethanol, reduces chemical waste and potential toxicity. jetir.orgtandfonline.com

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused makes the synthetic process more cost-effective and sustainable. nih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which is highly efficient and reduces the number of purification steps required. researchgate.net

Future work on this compound should focus on developing and optimizing green synthetic routes for its production and modification. This will not only make its synthesis more economical and scalable but also align with the growing demand for sustainable practices in the pharmaceutical industry.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents (e.g., toluene, CH2Cl2). tandfonline.com | Employs green solvents (e.g., water, ethanol) or solvent-free conditions. nih.govjetir.org |

| Energy Source | Conventional heating, often for extended periods. | Alternative energy sources like microwaves or ultrasound to enhance reaction efficiency. benthamdirect.com |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Utilizes recyclable catalysts and aims for high atom economy. researchgate.net |

Exploration of Polypharmacology and Rational Design of Multi-Target Ligands